2-Chloro-3-methoxybenzamide
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Overview
Description
2-Chloro-3-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2-chloro-3-methoxybenzoic acid is converted to an amide group using ammonia or an amine under suitable conditions. This reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) or other coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. Reduction reactions can also occur, affecting the amide group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiols in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-amino-3-methoxybenzamide or 2-thio-3-methoxybenzamide.
Oxidation: Formation of 2-chloro-3-hydroxybenzamide or 2-chloro-3-formylbenzamide.
Reduction: Formation of 2-chloro-3-methoxybenzylamine.
Scientific Research Applications
2-Chloro-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or interact with cellular receptors to modulate cell signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-hydroxybenzamide
- 2-Chloro-3-formylbenzamide
- 2-Amino-3-methoxybenzamide
Comparison
2-Chloro-3-methoxybenzamide is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKXDZUECJTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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